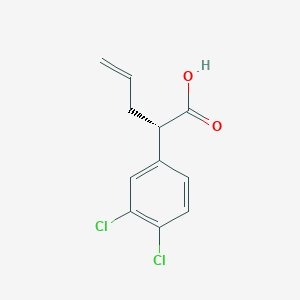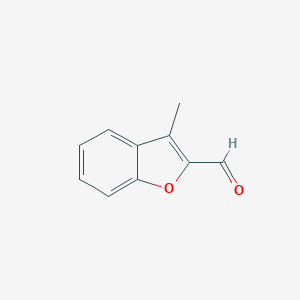
2-Benzofurancarboxaldehyde, 3-methyl-
概要
説明
2-Benzofurancarboxaldehyde, 3-methyl-, also known as benzo[b]-2-furfural, is an α,β-unsaturated aldehyde . It has a molecular formula of C10H8O2 and a molecular weight of 160.1693 .
Molecular Structure Analysis
The molecular structure of 2-Benzofurancarboxaldehyde, 3-methyl- is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzofurancarboxaldehyde, 3-methyl- include a refractive index of n20/D 1.633 (lit.), a boiling point of 135 °C/18 mmHg (lit.), and a density of 1.206 g/mL at 25 °C (lit.) .科学的研究の応用
Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Ostrowska et al. (2013) explored the microwave-assisted synthesis of derivatives of 2 and 3-benzofurancarboxylates, including compounds structurally related to 2-Benzofurancarboxaldehyde, 3-methyl-. The antimicrobial properties of these compounds were evaluated against various bacteria and fungi, showing moderate to significant inhibition of microbial growth. This highlights the potential of these compounds in antimicrobial applications (Ostrowska et al., 2013).
Synthetic Routes to Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines
Iaroshenko et al. (2008) detailed a synthetic method where benzofuran-2-amine, structurally related to 2-Benzofurancarboxaldehyde, 3-methyl-, reacts with various dielectrophiles to form benzofuro[2,3-b]pyridine structures. This method also enables the synthesis of 4-trifluoromethyl-α-carbolines, showcasing the versatility of benzofuran derivatives in complex organic syntheses (Iaroshenko et al., 2008).
Green Synthesis of α-Methylcinnamaldehyde
Wagh and Yadav (2018) investigated the green synthesis of α-methylcinnamaldehyde, a compound structurally related to 2-Benzofurancarboxaldehyde, 3-methyl-, using Claisen-Schmidt condensation. The research emphasizes the use of environmentally friendly and sustainable methods in synthesizing valuable chemical compounds, highlighting the broader applications of benzofuran derivatives in green chemistry (Wagh & Yadav, 2018).
Chemosensors for pH Discrimination
Dhawa et al. (2020) synthesized compounds using 2-benzofurancarboxylate derivatives as base materials for creating fluorescent chemosensors. These chemosensors are capable of discriminating between normal cells and cancer cells based on pH levels, demonstrating the potential of 2-Benzofurancarboxaldehyde, 3-methyl- derivatives in biomedical applications and cancer research (Dhawa et al., 2020).
Safety and Hazards
作用機序
Target of Action
3-Methylbenzofuran-2-carbaldehyde, a benzofuran derivative, has been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities Benzofuran derivatives have been reported to be active towards different clinically approved targets .
Mode of Action
Benzofuran derivatives have been known to interact with their targets, leading to changes that result in their biological activities . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their wide range of biological and pharmacological applications .
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds . The compound has high gastrointestinal absorption and is BBB permeant .
Result of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
特性
IUPAC Name |
3-methyl-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJKHRKGYBTDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152613 | |
| Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzofurancarboxaldehyde, 3-methyl- | |
CAS RN |
1199-07-1 | |
| Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-Benzofurancarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

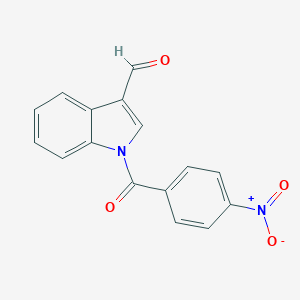
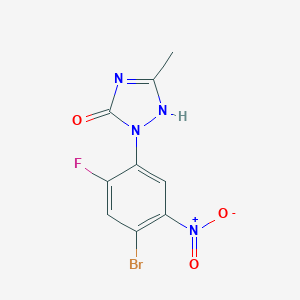

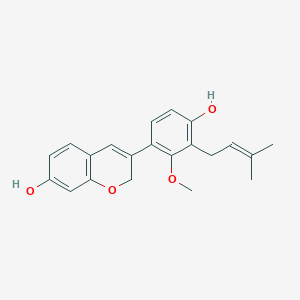


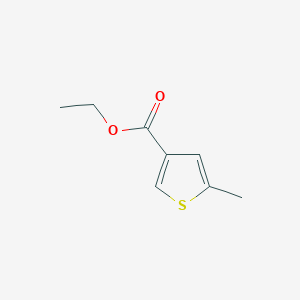
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)
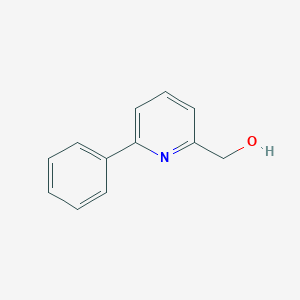

![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)
![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)
